molecular formula C10H9ClFeHg 10* B073845 Ferrocene, (chloromercurio)- CAS No. 1273-75-2

Ferrocene, (chloromercurio)-

Cat. No.: B073845
CAS No.: 1273-75-2
M. Wt: 422.07 g/mol
InChI Key: GRSRWPOMKRDOIQ-UHFFFAOYSA-M
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Description

Ferrocene, (chloromercurio)- is an organometallic compound that features a cyclopentadienyl ligand bonded to an iron(2+) center, with a chloromercury substituent. This compound is part of the broader class of metallocenes, which are known for their stability and unique chemical properties. These compounds have significant applications in various fields, including catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromercury;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of cyclopenta-1,3-diene with iron(2+) salts in the presence of a chloromercury reagent. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ferrocene, (chloromercurio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species or to remove the chloromercury group.

    Substitution: The chloromercury group can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) species, while substitution reactions can produce a variety of organometallic compounds with different ligands.

Scientific Research Applications

Ferrocene, (chloromercurio)- has several scientific research applications:

Mechanism of Action

The mechanism by which chloromercury;cyclopenta-1,3-diene;iron(2+) exerts its effects involves the interaction of the cyclopentadienyl ligand with various molecular targets. The iron center can participate in redox reactions, while the chloromercury group can engage in coordination chemistry with other molecules. These interactions can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Another well-known metallocene with a cyclopentadienyl ligand bonded to an iron(2+) center.

    Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.

    Manganocene: Features manganese in place of iron.

Uniqueness

Ferrocene, (chloromercurio)- is unique due to the presence of the chloromercury group, which imparts distinct chemical properties and reactivity compared to other metallocenes. This makes it particularly useful in specific catalytic and synthetic applications .

Properties

IUPAC Name

chloromercury;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+2;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSRWPOMKRDOIQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Hg].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFeHg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273-75-2
Record name Chloromercuriferrocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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